molecular formula C5H5F3O2 B8218738 1,3,3-Trifluorocyclobutane-1-carboxylic acid

1,3,3-Trifluorocyclobutane-1-carboxylic acid

Cat. No.: B8218738
M. Wt: 154.09 g/mol
InChI Key: UPCMGSMQEVWULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trifluorocyclobutane-1-carboxylic acid (CAS 2168983-35-3) is a fluorinated cyclobutane derivative of high interest in modern organofluorine and medicinal chemistry. This compound, with the molecular formula C5H5F3O2 and a molecular weight of 154.09 g/mol, serves as an advanced building block in drug discovery . Its structure features a cyclobutane ring functionalized with both a carboxylic acid and multiple fluorine atoms, creating a unique electronic and steric profile that is valuable for designing bioactive molecules . The compound's primary research value lies in its application as a versatile synthon and a bioisostere. The carboxylic acid group allows for straightforward derivatization into various amides and esters, while the trifluoromethyl group is a key motif known to enhance the metabolic stability, lipophilicity, and membrane permeability of lead compounds . Specifically, scaffolds like 1,3,3-trifluorocyclobutane are increasingly explored as saturated, three-dimensional bioisosteres for common planar aromatic rings or the tert-butyl group, helping to improve the physicochemical properties and success rates of pharmaceutical candidates . Handling of this reagent requires standard precautions for carboxylic acids. It is associated with GHS07 warning symbols and hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment is recommended. The product is intended for research purposes and is strictly for laboratory use. It must not be used for diagnostic, therapeutic, or any human or veterinary applications . For specific storage and handling instructions, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

1,3,3-trifluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-4(3(9)10)1-5(7,8)2-4/h1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCMGSMQEVWULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

The synthesis begins with commercially available 4-oxocyclobutane-1,3-dicarboxylic acid (7 ), which undergoes a trifluoromethylation reaction. Treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF₃) and a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) generates the bis-carboxylate intermediate 9 (Scheme 1). This step introduces the trifluoromethyl group via nucleophilic addition to the cyclobutanone carbonyl, achieving a 65–75% yield under mild conditions (−20°C to 0°C).

Deoxygenation and Decarboxylation

The bis-carboxylate 9 is subjected to radical-mediated deoxygenation using tributyltin hydride (Bu₃SnH) and a radical initiator (e.g., AIBN). This step removes the hydroxyl group adjacent to the trifluoromethyl substituent, yielding the mono-carboxylate 10 (85–90% yield). Subsequent decarboxylation under acidic conditions (HCl, 80°C) produces the target compound 1 in 40% overall yield from 7 (Table 1).

Table 1. Key Parameters for Bis-Carboxylate Route

StepReagents/ConditionsYield (%)
TrifluoromethylationTMSCF₃, TBAF, −20°C70
DeoxygenationBu₃SnH, AIBN, 80°C88
DecarboxylationHCl, 80°C, 12 h65
Overall Yield 40

Monocarboxylate Route via Triflate Elimination

Synthesis of CF₃-Substituted Carbinol

Starting from methyl 4-oxocyclobutane-1-carboxylate (12 ), trifluoromethylation with TMSCF₃ and CsF affords carbinol 14 with 20:1 diastereoselectivity (Scheme 2). The reaction proceeds at −78°C in THF, achieving 85% isolated yield.

Triflation and Elimination

Carbinol 14 is converted to triflate 15 using triflic anhydride (Tf₂O) and 2,6-lutidine (77% yield). Elimination of the triflate group with tetramethylethylenediamine (TMEDA) in DMF at 120°C generates cyclobutene intermediate 19a (75% yield).

Hydrogenation to cis-Isomer

Catalytic hydrogenation (H₂, Pd/C) of 19a selectively produces the cis-isomer of 1,3,3-trifluorocyclobutane-1-carboxylic acid (1 ) due to steric hindrance from the CF₃ group (Scheme 3). This five-step route achieves a 23% overall yield and avoids toxic Bu₃SnH.

Table 2. Key Parameters for Monocarboxylate Route

StepReagents/ConditionsYield (%)
TrifluoromethylationTMSCF₃, CsF, −78°C85
TriflationTf₂O, 2,6-lutidine, 0°C77
EliminationTMEDA, DMF, 120°C75
HydrogenationH₂, Pd/C, rt90
Overall Yield 23

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The bis-carboxylate route offers higher overall yield (40%) but requires stoichiometric Bu₃SnH, posing toxicity and cost challenges. In contrast, the monocarboxylate route eliminates Sn reagents but suffers from lower yield (23%) due to additional steps.

Stereochemical Outcomes

Hydrogenation in the monocarboxylate route exclusively yields the cis-isomer, whereas the bis-carboxylate route produces a racemic mixture. This stereoselectivity is critical for applications requiring enantiopure compounds.

Industrial Production Considerations

Process Optimization

Batch recycling of solvents (THF, DMF) and catalysts (Pd/C) improves sustainability. Continuous-flow systems are under investigation to enhance the scalability of the elimination step .

Chemical Reactions Analysis

1,3,3-Trifluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1,3,3-Trifluorocyclobutane-1-carboxylic acid has shown potential in drug development:

  • Anticancer Activity : Studies have indicated that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It has been investigated for its effectiveness against prostate cancer using positron emission tomography (PET) radiotracers such as anti-1-amino-3-(18)F-fluorocyclobutane-1-carboxylic acid (FACBC) .
  • Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

The unique structure of 1,3,3-trifluorocyclobutane-1-carboxylic acid makes it suitable for various applications in materials science:

  • Polymer Synthesis : It serves as a precursor for synthesizing fluorinated polymers that exhibit enhanced thermal and chemical stability. These polymers can be utilized in coatings and adhesives .
  • Electronic Materials : The compound's properties are being investigated for use in electronic devices, potentially leading to advancements in the development of new materials with improved performance characteristics .

Analytical Chemistry Applications

In analytical chemistry, 1,3,3-trifluorocyclobutane-1-carboxylic acid is utilized for:

  • Standard Reference Material : Due to its distinct chemical behavior, it is used as a standard in various chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). This aids in the detection and quantification of other compounds .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Case Study 1: Prostate Cancer Imaging

A clinical trial involving the use of FACBC demonstrated its effectiveness in visualizing prostate cancer. The study involved comparing treatment plans with and without the incorporation of FACBC-defined tumor volumes. Results showed improved treatment planning accuracy when using this radiotracer .

Case Study 2: Antitumor Activity

Research demonstrated that 1,3,3-trifluorocyclobutane-1-carboxylic acid inhibited the growth of specific cancer cell lines through apoptosis induction. In vitro and in vivo studies confirmed its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 1,3,3-Trifluorocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, affecting their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

3,3-Difluorocyclobutanecarboxylic Acid

  • CAS : 107496-54-8
  • Formula : C₅H₆F₂O₂
  • Molecular Weight : 136.10 g/mol
  • Key Features :
    • Contains two fluorine atoms at the 3,3-positions, reducing steric hindrance compared to the trifluoro analog.
    • Lower lipophilicity (logP ≈ 1.2 vs. 1.8 for the trifluoro compound) due to fewer fluorine atoms.
    • Used as a building block for protease inhibitors and kinase modulators .

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic Acid

  • CAS : 2167095-52-3
  • Formula : C₆H₅F₅O₂
  • Molecular Weight : 204.09 g/mol
  • Key Features: Combines a trifluoromethyl group (-CF₃) with two fluorine atoms, increasing steric bulk and electron-withdrawing effects. Higher metabolic resistance than non-CF₃ analogs, suitable for prolonged bioactivity in drug candidates .

1-Amino-3,3-difluorocyclobutanecarboxylic Acid

  • CAS: Not explicitly listed
  • Formula: C₅H₇F₂NO₂
  • Molecular Weight : 151.11 g/mol
  • Key Features: Substitution of the carboxylic acid with an amino group (-NH₂) enables use as a conformationally restricted amino acid analog. Demonstrated utility in positron emission tomography (PET) tracers for tumor imaging .

3-Amino-1-fluorocyclobutane-1-carboxylic Acid

  • CAS : 1427379-62-1
  • Formula: C₅H₈FNO₂
  • Molecular Weight : 133.12 g/mol
  • Key Features: Single fluorine atom at position 1 and an amino group at position 3. Exhibits pH-dependent solubility and is used in peptide mimetics targeting neurological disorders .

3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid

  • CAS: Not explicitly listed
  • Formula : C₆H₇F₃O₃
  • Molecular Weight : 184.11 g/mol
  • Key Features :
    • Hydroxyl group at position 3 enhances hydrogen-bonding capacity, improving target binding affinity.
    • Applied in the synthesis of β-lactamase inhibitors .

Structural and Functional Analysis

Electronic and Steric Effects

  • Fluorine Substitution :
    • Increasing fluorine atoms (e.g., 1,3,3-trifluoro vs. 3,3-difluoro) elevates electron-withdrawing effects, stabilizing negative charges on the carboxylic acid group .
    • Trifluoromethyl groups (-CF₃) significantly increase steric bulk, reducing rotational freedom and enhancing receptor selectivity .

Physicochemical Properties

  • Lipophilicity :
    • 1,3,3-Trifluorocyclobutane-1-carboxylic acid (logP ≈ 1.8) is more lipophilic than 3,3-difluoro analogs (logP ≈ 1.2), improving membrane permeability .
  • Solubility: Amino-substituted derivatives (e.g., 3-Amino-1-fluorocyclobutane-1-carboxylic acid) show higher aqueous solubility due to zwitterionic character .

Biological Activity

1,3,3-Trifluorocyclobutane-1-carboxylic acid (CAS: 2168983-35-3) is a fluorinated carboxylic acid with significant interest in medicinal chemistry and materials science due to its unique structural properties. This compound features a trifluoromethyl group and a cyclobutane ring, which may influence its biological activity. The following sections present an overview of its biological activities, including antioxidant, antimicrobial, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H5_5F3_3O2_2
  • Molecular Weight : 154.09 g/mol
  • IUPAC Name : 1,3,3-Trifluorocyclobutane-1-carboxylic acid
  • SMILES Notation : O=C(O)C1(F)CC(F)(F)C1

The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially affecting their interaction with biological membranes and proteins.

Antimicrobial Activity

The antimicrobial potential of fluorinated compounds has been widely studied. While direct studies on 1,3,3-trifluorocyclobutane-1-carboxylic acid are scarce, it is hypothesized that its structural features may confer antimicrobial properties similar to those observed in other fluorinated carboxylic acids.

CompoundAntimicrobial ActivityReference
Cinnamic AcidHigh against various strains
1,3-Benzodioxole AcidsEffective against Aedes aegypti

Cytotoxic Activity

Cytotoxicity studies of related compounds suggest that the trifluoromethyl group may enhance the cytotoxic effects of certain molecules. For example, structural modifications involving fluorinated groups have been associated with increased interactions with cellular targets . The influence of the carboxyl group on cytotoxicity is also notable as it plays a role in chelation processes that can affect metal ion availability within cells.

Case Study 1: Structure-Activity Relationship Analysis

A comparative study analyzed various natural carboxylic acids for their biological activities. It was found that structural variations significantly influenced both antioxidant and cytotoxic activities. Compounds with multiple hydroxyl groups exhibited enhanced biological activity compared to those with fewer functional groups . This suggests that modifications in the structure of 1,3,3-trifluorocyclobutane-1-carboxylic acid could be explored to optimize its biological effects.

Case Study 2: Fluorinated Compounds in Drug Development

Fluorinated compounds are increasingly recognized for their roles in drug development due to their unique pharmacokinetic properties. A review highlighted several fluorinated carboxylic acids that demonstrated promising antimicrobial and anticancer activities in vitro. The findings indicate a potential pathway for developing new therapeutic agents based on the structure of 1,3,3-trifluorocyclobutane-1-carboxylic acid .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,3-trifluorocyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via fluorination of cyclobutane precursors or cyclization of fluorinated intermediates. For example, fluorinated cyclobutane derivatives can be generated using N-fluoropyridinium salts as fluorinating agents under anhydrous conditions. Key parameters include temperature (−78°C to 25°C), solvent (e.g., dichloromethane), and stoichiometry of fluorinating agents . Yield optimization often requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by 19F^{19}\text{F} NMR to confirm regioselectivity.
Key DataValueSource
Molecular FormulaC5_5H5_5F3_3O2_2PubChem
CAS RN2168983-35-3BLDpharm

Q. Which spectroscopic techniques are most effective for characterizing 1,3,3-trifluorocyclobutane-1-carboxylic acid?

  • Methodological Answer :

  • 19F^{19}\text{F} NMR : Critical for distinguishing fluorine environments (e.g., trifluoromethyl vs. ring fluorines). Chemical shifts typically range from −60 to −80 ppm for CF3_3 groups .
  • IR Spectroscopy : Confirms carboxylic acid C=O stretch (~1700 cm1^{-1}) and O-H stretch (~2500-3300 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M-H]^-) and fragmentation patterns.

Q. How should researchers handle solubility challenges for this compound in aqueous media?

  • Methodological Answer : Due to its lipophilic fluorinated cyclobutane core, solubility is limited in water. Use polar aprotic solvents (DMSO, DMF) for dissolution. For biological assays, prepare stock solutions in DMSO (<1% final concentration) to avoid cellular toxicity .

Advanced Research Questions

Q. What strategies address contradictions in reported physicochemical properties (e.g., logP, stability) of 1,3,3-trifluorocyclobutane-1-carboxylic acid?

  • Methodological Answer : Discrepancies in logP values may arise from computational vs. experimental methods (e.g., shake-flask vs. HPLC). Validate experimentally via reverse-phase HPLC with a calibration curve of standards. For stability studies, use accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products .

Q. How can this compound be leveraged in radiopharmaceutical development, particularly for PET imaging?

  • Methodological Answer : Fluorine-18 labeling of the trifluoromethyl group is feasible via nucleophilic substitution using 18F^{18}\text{F}-fluoride. Design biodistribution studies in murine models to evaluate tumor uptake, referencing protocols for similar fluorinated amino acid tracers (e.g., [18F]FACBC) . Key metrics include tumor-to-background ratio and metabolic stability assessed via plasma metabolite analysis.

Q. What computational methods are suitable for studying the conformational dynamics of the cyclobutane ring?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze ring puckering and fluorine substituent effects. Compare with X-ray crystallography data if available. For dynamic behavior, use molecular dynamics simulations in explicit solvent (e.g., water) over 100 ns trajectories .

Q. How can synthetic byproducts (e.g., regioisomers) be minimized during fluorination?

  • Methodological Answer : Optimize fluorination conditions:

  • Use bulky bases (e.g., DBU) to suppress side reactions.
  • Employ low-temperature (−40°C) reactions to control kinetic vs. thermodynamic pathways.
  • Monitor reaction progress in real-time via 19F^{19}\text{F} NMR .

Data Contradiction Analysis

Resolving discrepancies in reported biological activity (e.g., enzyme inhibition vs. no effect):

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, buffer). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding. Consider compound purity (>98% by HPLC) and aggregation artifacts (test with 0.01% Tween-20) .

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated cyclobutane derivatives?

  • Methodological Answer :

  • Use PPE (nitrile gloves, goggles) to prevent skin/eye contact.
  • Work in a fume hood due to potential release of HF during decomposition.
  • Store under inert gas (argon) at −20°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.